molecular formula C11H10O3 B075709 8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one CAS No. 1570-27-0

8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one

Cat. No. B075709
CAS RN: 1570-27-0
M. Wt: 190.19 g/mol
InChI Key: BGAZGUQSJUQJTG-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one, commonly known as coumarin, is an organic compound with a sweet odor that is found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has many applications in the pharmaceutical and cosmetic industries, as well as in food flavoring.

Scientific Research Applications

Synthesis and Structural Properties

  • Abdel-Latif and Mohamed (2017) synthesized novel coumarin derivatives and their metal complexes, showcasing the utility of 8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one in forming metal complexes with diverse geometric structures. These complexes exhibited non-electrolytic behavior in specific solvents and were characterized using various spectroscopic methods (Abdel-Latif & Mohamed, 2017).

Chemical Synthesis and Transformations

  • Tokoroyama, Fukuyama, and Kotsuji (1988) demonstrated the conversion of similar compounds to pyroangolensolide, a complex molecule, through a series of chemical reactions. This highlights the chemical versatility of compounds related to 8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one (Tokoroyama et al., 1988).

Potential Therapeutic Applications

  • A study by Prado et al. (2006) discovered that derivatives of benzopyrans, like 8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one, possess significant activities against Mycobacterium tuberculosis. These compounds emerge as potential antitubercular agents, owing to their low cytotoxicity and effectiveness against drug-resistant strains (Prado et al., 2006).

Pharmacological Properties

  • Yenes et al. (2004) investigated the metabolism of a structurally similar benzopyran in rat liver microsomes. This study provides insights into the potential pharmacokinetic behavior of 8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one and its metabolites (Yenes et al., 2004).

Antimicrobial and Anticancer Potential

  • Kiem et al. (2005) isolated new benzopyrans from the leaves of Mallotus apelta, showing strong cytotoxic effects against human cancer cell lines. This study suggests the potential anticancer applications of benzopyrans, which could extend to 8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one (Kiem et al., 2005).

properties

CAS RN

1570-27-0

Product Name

8-Hydroxy-3,4-dimethyl-1H-2-benzopyran-1-one

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

8-hydroxy-3,4-dimethylisochromen-1-one

InChI

InChI=1S/C11H10O3/c1-6-7(2)14-11(13)10-8(6)4-3-5-9(10)12/h3-5,12H,1-2H3

InChI Key

BGAZGUQSJUQJTG-UHFFFAOYSA-N

SMILES

CC1=C(OC(=O)C2=C1C=CC=C2O)C

Canonical SMILES

CC1=C(OC(=O)C2=C1C=CC=C2O)C

Other CAS RN

1570-27-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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